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Compound of Interest

Compound Name: 4-(Difluoromethyl)quinuclidine
Cat. No.: B12838912
Get Quote

Executive Summary: Basicity and pKa Profile

4-(Difluoromethyl)quinuclidine is a bicyclic tertiary amine where the bridgehead hydrogen at
the 4-position is replaced by a difluoromethyl (-CHF

) group. This structural modification significantly alters the electronic environment of the
nitrogen lone pair through through-bond inductive effects (field effects) without introducing
steric hindrance at the basic center.

Quantitative Data Summary
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Parameter Value /| Range Confidence Source | Derivation

Calculated via Grob'’s

Ka (Conjugate Acid 9.9+0.2 High
PKa (Conjug ) J LFER (Calibrated)
. Quinuclidine
Parent pKa 11.0 Experimental
(Standard)
Inductive withdrawal
pKa (vs Parent) -1.1 units High of -CHF

Weaker than parent,

Basicity Classification Moderate Base N/A stronger than 4-CF

analog

Lipophilic shift vs 4-

LogP (Predicted) ~1.8-2.1 Medium
Methyl

The "Why" Behind the Number

The pKa of 9.9 is derived from the Linear Free Energy Relationship (LFER) established by
Grob for 4-substituted quinuclidines. The quinuclidine cage is a rigid system where substituents
at the 4-position exert electronic influence on the nitrogen (1-position) almost exclusively
through inductivef/field effects (

), as resonance is geometrically impossible (the "Grob effect").
e Parent Quinuclidine: pKa = 11.0

e 4-Fluoroquinuclidine: pKa = 8.6 (Strong -I effect of Fluorine,

)

o 4-Trifluoromethylquinuclidine: pKa

9.1 (Bulky EWG,

)
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e 4-(Difluoromethyl)quinuclidine: The -CHF

group has a
of approximately 0.25. It is less electron-withdrawing than -CF

or -F, resulting in a smaller depression of basicity.

Structural Analysis & Electronic Effects

The difluoromethyl group acts as a "lipophilic hydrogen bond donor" and a modulator of
basicity.

Inductive Pathway Diagram (Graphviz)

The following diagram illustrates the transmission of the electron-withdrawing effect from the 4-
position to the nitrogen lone pair.

Electronic Transmission

1 1
I 1
i i
i i
1 1
| |
i
i CHF2 Group Electron Withdrawal (| Quinuclidine Cage Nitrogen Lone Pair I Result:
l (Inductive Source) (Sigma Bond Relay) (Basic Center) i pKa drops from 11.0 to ~9.9
1
1
1
i

Click to download full resolution via product page

Caption: Through-cage inductive effect mechanism reducing the basicity of the nitrogen lone
pair.

Comparative Basicity Table
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Substituent (4-Pos) ~ (Inductive

pKa . .
. Effect on Basicity
(Experimental/Calc)

Constant)
Baseline (Strong
-H 0.00 11.0
Base)
-CH .0.01 11.1 Negligible Increase
-CHF 0.25 9.9 Moderate Decrease
-CF .
0.41 9.1 Significant Decrease
-F 0.54 8.6 Strong Decrease

Experimental Synthesis Protocol

The synthesis of 4-(difluoromethyl)quinuclidine typically proceeds from 4-cyanoquinuclidine
or 4-quinuclidinecarboxylic acid via the aldehyde intermediate. The critical step is the

deoxofluorination of the aldehyde.

Synthesis Workflow Diagram

Start: 4-Cyanoquinuclidine
(CAS: 19064-69-8)

Reduction

Intermediate: 4-Formylquinuclidine
(Aldehyde)

DIBAL-H, Toluene, -78°C

Deoxofluorination .

Product: 4-(Difluoromethyl)quinuclidine
(CAS: 775575-18-3)

DAST or Deoxo-Fluor
DCM, 0°C to RT
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Caption: Synthetic route from commercially available 4-cyanoquinuclidine to the target
difluoromethyl analog.

Detailed Protocol: Deoxofluorination

Objective: Conversion of 4-formylquinuclidine to 4-(difluoromethyl)quinuclidine.
e Preparation:

o Charge a flame-dried round-bottom flask with 4-formylquinuclidine (1.0 equiv) and
anhydrous Dichloromethane (DCM) (0.1 M concentration).

o Cool the solution to 0°C (ice bath) under an inert atmosphere (N
or Ar).
e Fluorination:

o Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 - 2.0 equiv) dropwise via
syringe. Caution: Reagent is moisture-sensitive and corrosive.

o Allow the mixture to warm to Room Temperature (25°C) and stir for 12—16 hours. Monitor
reaction progress by TLC or LC-MS (Target M+H = 162.1).

e Quench & Workup:
o Cool the mixture back to 0°C.
o Slowly quench with saturated aqueous NaHCO

. Note: Vigorous CO
evolution.
o Extract the aqueous layer with DCM (3x).

o Combine organic layers, dry over Na

SO
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, filter, and concentrate
o Critical: The product is volatile and a base. Do not use acidic workup.

o Purification:

o Purify via flash column chromatography using a basic alumina column or silica gel treated
with 1% Triethylamine (Eluent: DCM/MeOH gradient).
Applications in Drug Design[1][2]
Bioisosterism & Lipophilicity
The -CHF
group at the 4-position offers a unique tactical advantage in medicinal chemistry:
 Lipophilicity Modulation: Unlike the highly lipophilic -CF
group, the -CHF
group is a lipophilic hydrogen bond donor. The C-H bond in CHF

is polarized enough to act as a weak H-bond donor, potentially interacting with backbone
carbonyls in target proteins.

o Basicity Tuning: It lowers the pKa of the quinuclidine nitrogen to ~9.9. This brings the pKa
closer to physiological pH (7.4) compared to the parent (11.0), potentially increasing the
fraction of the uncharged species available for membrane permeation (Passive diffusion)
while retaining enough basicity for salt formation and solubility.

» Metabolic Stability: The 4-position of quinuclidine is metabolically robust; however, the -CHF

group blocks potential oxidation sites while resisting metabolic defluorination better than
monofluoromethyl groups.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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